molecular formula C18H17ClN2O6S B15008515 butyl 6-[(4-chlorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate

butyl 6-[(4-chlorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate

Cat. No.: B15008515
M. Wt: 424.9 g/mol
InChI Key: BLKRLPZBHYEDNO-UHFFFAOYSA-N
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Description

BUTYL 6-[(4-CHLOROPHENYL)SULFAMOYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring, a butyl ester group, and a sulfonamide moiety attached to a chlorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 6-[(4-CHLOROPHENYL)SULFAMOYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxazole intermediate with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with butanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

BUTYL 6-[(4-CHLOROPHENYL)SULFAMOYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.

Scientific Research Applications

BUTYL 6-[(4-CHLOROPHENYL)SULFAMOYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BUTYL 6-[(4-CHLOROPHENYL)SULFAMOYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The benzoxazole ring can interact with DNA or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • BUTYL 6-[(4-METHYLPHENYL)SULFAMOYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE
  • BUTYL 6-[(4-FLUOROPHENYL)SULFAMOYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE
  • BUTYL 6-[(4-BROMOPHENYL)SULFAMOYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE

Uniqueness

The uniqueness of BUTYL 6-[(4-CHLOROPHENYL)SULFAMOYL]-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE lies in the presence of the chlorophenyl group, which imparts specific chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities make it a valuable candidate for further research in medicinal chemistry.

Properties

Molecular Formula

C18H17ClN2O6S

Molecular Weight

424.9 g/mol

IUPAC Name

butyl 6-[(4-chlorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C18H17ClN2O6S/c1-2-3-10-26-17(22)21-15-9-8-14(11-16(15)27-18(21)23)28(24,25)20-13-6-4-12(19)5-7-13/h4-9,11,20H,2-3,10H2,1H3

InChI Key

BLKRLPZBHYEDNO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)OC1=O

Origin of Product

United States

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